molecular formula C13H14N2OS B100934 N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide CAS No. 18210-26-9

N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide

Cat. No. B100934
CAS RN: 18210-26-9
M. Wt: 246.33 g/mol
InChI Key: YODRDZNZYORNHB-UHFFFAOYSA-N
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Description

The compound "N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide" is a heterocyclic amide derivative that is not directly mentioned in the provided papers. However, similar compounds with variations in their chemical structure have been synthesized and evaluated for various biological activities, such as agonistic activity against β3-adrenergic receptors, antimicrobial activity, and potential anticancer properties . These compounds are characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with various functional groups.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including N-acylation, chloroacetylation, and click chemistry approaches. For instance, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction . Similarly, N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives were synthesized from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine by N-chloroacetylation and N-alkylation .

Molecular Structure Analysis

The molecular structures of these compounds have been characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For example, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined by X-ray diffraction analysis . Additionally, computational methods like density functional theory (DFT) have been employed to investigate the electronic properties and molecular interactions of these compounds .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been studied using molecular docking analysis, Fukui function, and electrophilicity-based charge transfer (ECT) methods. These studies provide insights into the potential biological interactions of the compounds, such as their interactions with DNA bases or biological receptors . For instance, the charge transfer interactions between N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide and DNA bases were examined to understand its potential as a drug molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and electronic behavior, have been analyzed in different solvents using computational models like the IEFPCM solvation model. The HOMO-LUMO energy gap and other wave functional properties have been determined to assess the reactivity of the compounds in various solvents . Additionally, the thermodynamic properties of some compounds have been calculated to understand their stability under different temperature conditions .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Fabrication of Organic Light-Emitting Diodes (OLEDs)

    • Thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) .
  • Organic Field-Effect Transistors (OFETs)

    • Thiophene-mediated molecules are used in the development of organic field-effect transistors (OFETs) .
  • Anti-Inflammatory and Anti-Psychotic Drugs

    • Thiophene-based drugs such as Suprofen and Articaine are known for their anti-inflammatory and anesthetic properties respectively .
    • Suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
    • Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
  • Synthesis of Anticancer and Anti-Atherosclerotic Agents

    • 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .
    • 2-Octylthiophene is used in the synthesis of anti-atherosclerotic agents .
  • Antioxidant Activity

    • Some thiophene derivatives have been synthesized and their structures confirmed by various methods including IR, 1H NMR, 13C NMR, elemental analysis, and X-ray diffraction . The ABTS antioxidant assay was used to measure their in vitro antioxidant activity .
  • Synthesis of Anticancer and Anti-Atherosclerotic Agents

    • 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .
    • 2-Octylthiophene is used in the synthesis of anti-atherosclerotic agents .
  • Metal Complexing Agents and Insecticides

    • Thiophene derivatives also act as metal complexing agents and are used in the development of insecticides .
  • Voltage-Gated Sodium Channel Blocker and Dental Anesthetic

    • Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

properties

IUPAC Name

N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-10(16)15-12-6-4-11(5-7-12)14-9-13-3-2-8-17-13/h2-8,14H,9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODRDZNZYORNHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355511
Record name N-(4-{[(Thiophen-2-yl)methyl]amino}phenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641487
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide

CAS RN

18210-26-9
Record name N-(4-{[(Thiophen-2-yl)methyl]amino}phenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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